![molecular formula C25H39ClN2O4 B6286268 Boc-D-Phg(4-Cl)-OH DCHA CAS No. 917027-07-7](/img/structure/B6286268.png)
Boc-D-Phg(4-Cl)-OH DCHA
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Overview
Description
Boc-D-Phg(4-Cl)-OH DCHA, also known as Boc-D-Phenylglycine 4-Chloro-OH DCHA, is an amino acid derivative used in the synthesis of peptides and other bioactive molecules. Boc-D-Phg(4-Cl)-OH DCHA is a valuable reagent for the synthesis of peptides, peptidomimetics, and other bioactive molecules. It is widely used in the pharmaceutical industry, as well as in research laboratories.
Mechanism of Action
Boc-D-Phg(4-Cl)-OH DCHA is a reagent used in the synthesis of peptides and other bioactive molecules. The mechanism of action of Boc-D-Phg(4-Cl)-OH DCHA is based on the formation of a peptide bond between two amino acid derivatives. The peptide bond is formed through the reaction of the carboxyl group of one amino acid derivative with the amine group of the other amino acid derivative.
Biochemical and Physiological Effects
Boc-D-Phg(4-Cl)-OH DCHA is a reagent used in the synthesis of peptides and other bioactive molecules. The biochemical and physiological effects of Boc-D-Phg(4-Cl)-OH DCHA are dependent on the peptide or molecule it is used to synthesize. For example, peptide hormones synthesized using Boc-D-Phg(4-Cl)-OH DCHA may have physiological effects on the body, such as regulating metabolism or controlling the body’s response to stress.
Advantages and Limitations for Lab Experiments
The use of Boc-D-Phg(4-Cl)-OH DCHA in lab experiments has several advantages. It is a cost-effective and efficient reagent for the synthesis of peptides and other bioactive molecules. It is also relatively easy to use and can be stored for extended periods of time. However, there are some limitations to the use of Boc-D-Phg(4-Cl)-OH DCHA in lab experiments. For example, it is not suitable for the synthesis of large peptides, as it is not as efficient as other methods. Additionally, it is not suitable for the synthesis of peptides with complex structures.
Future Directions
The use of Boc-D-Phg(4-Cl)-OH DCHA in scientific research is likely to increase in the future. It can be used to synthesize a wide range of peptides and peptidomimetics, and can be used in the synthesis of peptide-based drugs. Additionally, it can be used in the synthesis of peptides for therapeutic applications, such as vaccines and cancer treatments. Furthermore, Boc-D-Phg(4-Cl)-OH DCHA can be used in the synthesis of peptides with complex structures, such as peptides with cyclic structures. Finally, Boc-D-Phg(4-Cl)-OH DCHA can be used in the synthesis of peptides for use in imaging agents and diagnostics.
Synthesis Methods
Boc-D-Phg(4-Cl)-OH DCHA can be synthesized using a variety of methods, including solid-phase peptide synthesis (SPPS), solution-phase peptide synthesis (SPPS), and liquid-phase peptide synthesis (LPPS). SPPS is the most common method used for the synthesis of Boc-D-Phg(4-Cl)-OH DCHA, as it is a cost-effective and efficient method. SPPS involves the coupling of the amino acid derivatives onto a solid support, followed by the cleavage of the peptide from the support. LPPS is another common method for the synthesis of Boc-D-Phg(4-Cl)-OH DCHA, and involves the coupling of the amino acid derivatives in solution.
Scientific Research Applications
Boc-D-Phg(4-Cl)-OH DCHA is widely used in scientific research applications. It is used as a reagent in peptide synthesis, and can also be used to synthesize peptidomimetics and other bioactive molecules. Boc-D-Phg(4-Cl)-OH DCHA has been used in the synthesis of a variety of peptides, including peptides with therapeutic applications. It has also been used in the synthesis of peptide-based drugs, such as opioid peptides and peptide hormones.
properties
IUPAC Name |
(2R)-2-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;N-cyclohexylcyclohexanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4.C12H23N/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,10H,1-3H3,(H,15,18)(H,16,17);11-13H,1-10H2/t10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPGICCZOSPDIS-HNCPQSOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)Cl)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39ClN2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Phg(4-Cl)-OH DCHA |
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